molecular formula C12H13NOS2 B14700962 5-Ethyl-3-(m-tolyl)rhodanine CAS No. 23605-91-6

5-Ethyl-3-(m-tolyl)rhodanine

Cat. No.: B14700962
CAS No.: 23605-91-6
M. Wt: 251.4 g/mol
InChI Key: HPVNGUCBRGIQDH-UHFFFAOYSA-N
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Description

5-Ethyl-3-(m-tolyl)rhodanine (CID 211844) is a rhodanine-based small molecule with the molecular formula C12H13NOS2 and a molecular weight of 251.04 g/mol . The rhodanine scaffold is a five-membered heterocycle recognized in medicinal chemistry as a privileged structure for the development of compounds with a broad spectrum of biological activities . Researchers value this core for its versatility in synthetic chemistry and its potential for diverse biomolecular interactions . Rhodanine derivatives have been extensively investigated for various research applications, including their role as key intermediates in the synthesis of compounds with antidiabetic potential, primarily through mechanisms such as aldose reductase inhibition and PPAR-γ activation . Furthermore, the rhodanine scaffold is a significant motif in anticancer agent discovery, with studies exploring its activity against targets like carbonic anhydrase isoforms (CA IX and XII) . Additional research areas for rhodanine-based compounds include their antibacterial and antifungal properties, particularly against drug-resistant strains, as well as anti-inflammatory and anti-HIV activities . As a building block in drug discovery, this compound provides researchers with a versatile intermediate for further chemical functionalization, such as through Knoevenagel condensation at the C-5 position . This product is intended for research purposes in a controlled laboratory environment and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

23605-91-6

Molecular Formula

C12H13NOS2

Molecular Weight

251.4 g/mol

IUPAC Name

5-ethyl-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H13NOS2/c1-3-10-11(14)13(12(15)16-10)9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3

InChI Key

HPVNGUCBRGIQDH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C

Origin of Product

United States

Synthetic Methodologies for 5 Ethyl 3 M Tolyl Rhodanine

Classical Approaches to Rhodanine (B49660) Synthesis: Historical Context

The foundational synthesis of the rhodanine ring was first reported in 1877 by Marceli Nencki. wikipedia.org This classical approach typically involves the reaction of an amine with carbon disulfide, followed by the addition of an α-haloacetic acid and subsequent cyclization. In the context of 5-Ethyl-3-(m-tolyl)rhodanine, this would be adapted by using m-toluidine (B57737) as the starting amine.

A common classical route involves the reaction between an amine (m-toluidine), carbon disulfide, and an α-halo-substituted carboxylic acid, such as 2-chlorobutanoic acid, which would introduce the 5-ethyl group. wikipedia.org Another well-established method is the reaction of m-tolyl isothiocyanate with an α-mercaptocarboxylic acid, like 2-mercaptobutanoic acid. These methods, while foundational, often require harsh reaction conditions and can lead to the formation of byproducts, necessitating extensive purification.

Advanced Synthetic Pathways for this compound

Modern synthetic chemistry has sought to overcome the limitations of classical methods by developing more efficient, versatile, and environmentally friendly pathways.

One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel. journalspub.comresearchgate.net This approach offers significant advantages, including reduced reaction times, minimized waste, and high atom economy. journalspub.com For the synthesis of rhodanine derivatives, MCRs can be designed to bring together the amine, a carbon disulfide source, and a component to form the substituted backbone in one step. acs.org

A plausible MCR for this compound could involve the reaction of m-toluidine, carbon disulfide, and an appropriate four-carbon building block that facilitates the introduction of the ethyl group at the C-5 position. These reactions are often facilitated by a catalyst and can be performed under mild conditions. researchgate.netresearchgate.net

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. numberanalytics.com In the synthesis of rhodanine derivatives, both acid and base catalysis are commonly employed. For instance, the Knoevenagel condensation, a key reaction for introducing substituents at the 5-position, is often catalyzed by a weak base like piperidine (B6355638) or morpholine. nih.gov

More advanced catalytic systems, including transition metal catalysts and organocatalysts, are also being explored. researchgate.netresearchgate.net These catalysts can offer higher levels of control over the reaction, potentially leading to higher yields and stereoselectivity, which is crucial for the synthesis of biologically active molecules. researchgate.netmdpi.com For example, a protic acid can be used to catalyze the reaction between a thiourea (B124793) and thioglycolic acid to form the rhodanine skeleton. thieme-connect.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes. sigmaaldrich.comnih.gov In the synthesis of rhodanine derivatives, these principles are being applied through several strategies:

Safer Solvents: The use of environmentally benign solvents, such as water, ethanol (B145695), or deep eutectic solvents (DES), is a key focus. rsc.orgresearchgate.net Aqueous reaction media can simplify workup procedures and reduce the reliance on volatile organic compounds. rsc.org

Energy Efficiency: Microwave irradiation and ultrasound-assisted synthesis have been shown to accelerate reaction times and improve yields in the formation of rhodanines, often under solvent-free or reduced-solvent conditions. researchgate.net

Atom Economy: MCRs inherently align with the principle of atom economy by maximizing the incorporation of starting materials into the final product. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity is a primary goal in any synthetic procedure. numberanalytics.comrsc.org This requires careful optimization of various reaction parameters.

The choice of solvent can have a profound impact on the rate (kinetics) and outcome (thermodynamics) of a chemical reaction. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism.

In the synthesis of rhodanine derivatives, a range of solvents has been explored. The polarity of the solvent can affect the rate of ring closure and the equilibrium of condensation reactions. For instance, polar aprotic solvents like DMF or DMSO might be favored for certain steps, while greener options like ethanol or water are increasingly being used. researchgate.netrsc.org The effect of the solvent on the yield of rhodanine synthesis is often significant, as illustrated in the table below, which shows generalized findings for rhodanine derivative synthesis.

Table 1: Illustrative Effect of Different Solvents on the Yield of a Typical Rhodanine Synthesis

This table presents representative data on how solvent choice can influence the final product yield in the synthesis of rhodanine derivatives.

Solvent Polarity Typical Yield (%) Reaction Time (hours)
Toluene Non-polar 65-75 8-12
Ethanol Polar Protic 70-85 4-6
Water Polar Protic 60-80 6-10
DMF Polar Aprotic 80-90 2-4

Temperature and Pressure Variations in Synthetic Protocols

The reaction temperature is a critical parameter in the synthesis of rhodanine derivatives, significantly influencing reaction rates and product yields. While specific data for this compound is not published, studies on analogous compounds, such as 5-arylidenerhodanines, provide valuable insights. For instance, the Knoevenagel condensation of rhodanines with various aldehydes is often performed at elevated temperatures to drive the reaction to completion.

Research on the synthesis of 5-arylidenerhodanine conjugates using CuFe2O4 nanoparticles as a catalyst has shown that a temperature of 60°C is effective. researchgate.net Similarly, another study on the synthesis of related derivatives in a deep eutectic solvent reported optimal conditions at 60°C for one hour. In some cases, reactions are heated to reflux in solvents like isopropanol. nih.gov Higher temperatures can accelerate the reaction but may also lead to the formation of side products or decomposition of the desired compound.

The effect of pressure on these reactions is less commonly studied and reported. Most synthetic procedures for rhodanine derivatives are conducted at atmospheric pressure. Variations in pressure are generally not considered a critical parameter for this type of condensation reaction under standard laboratory conditions.

Table 1: Temperature Conditions in the Synthesis of Rhodanine Derivatives

Catalyst/Solvent SystemTemperature (°C)Reaction TimeReference
CuFe2O4 NPs in water60Not specified researchgate.net
L-proline-based deep eutectic solvent601 hour nih.gov
Triethylamine (B128534) in isopropanolReflux5 hours nih.gov
Triethylamine in DMSO-d670Not specified nih.gov

This table presents data from the synthesis of structurally similar rhodanine derivatives and serves as an illustrative guide for the potential synthesis of this compound.

Catalyst Loading and Co-catalyst Systems

The choice and loading of the catalyst are pivotal in the synthesis of rhodanine derivatives. The Knoevenagel condensation is typically base-catalyzed, with common catalysts including amines like triethylamine or piperidine. In modern synthetic approaches, a variety of catalytic systems have been explored to improve efficiency and sustainability.

For instance, in the synthesis of 5-arylidenerhodanines, heterogeneous catalysts like copper ferrite (B1171679) (CuFe2O4) nanoparticles have been employed. researchgate.net The advantage of such catalysts lies in their ease of separation and recyclability. Another approach involves the use of ionic liquids, such as [Et3NH][HSO4], which can act as both the solvent and the catalyst. researchgate.net In some protocols, boric acid has been utilized as an effective catalyst for Knoevenagel condensations, with a loading of 10 mol% being sufficient. mdpi.com

The use of co-catalysts is also documented. For example, in indium(III)-catalyzed Knoevenagel condensations, acetic anhydride (B1165640) can be used as a promoter. Molecular sieves are also frequently added to the reaction mixture to remove water, which is a byproduct of the condensation, thereby shifting the equilibrium towards the product. nih.govmdpi.com

Table 2: Catalytic Systems Used in Rhodanine Synthesis

CatalystCo-catalyst/PromoterCatalyst LoadingSolventReference
TriethylamineMolecular sieves 4ANot specifiedIsopropanol nih.govmdpi.com
CuFe2O4 NPsNoneNot specifiedWater researchgate.net
[Et3NH][HSO4] (ionic liquid)None1 mmolSolvent-free researchgate.net
Boric AcidNone10 mol%Ethanol mdpi.com
Indium(III)Acetic AnhydrideNot specifiedNot specified organic-chemistry.org
Triethylamine (TEA)None0.1 MDMSO-d6 nih.gov

This table provides examples of catalytic systems used for the synthesis of related rhodanine compounds and can inform the choice of catalyst for the synthesis of this compound.

Stereochemical Control in the Synthesis of this compound

The synthesis of this compound introduces a chiral center at the C5 position of the rhodanine ring, meaning that the compound can exist as a pair of enantiomers. The control of stereochemistry to selectively produce one enantiomer over the other is a significant challenge in synthetic organic chemistry.

Currently, there is a lack of published research specifically addressing the stereoselective synthesis of this compound. General methods for the synthesis of 5-alkyl rhodanines typically result in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers would require chiral chromatography or resolution with a chiral resolving agent.

In the context of related rhodanine derivatives, stereochemistry is more frequently discussed for compounds with an exocyclic double bond at the C5 position, such as 5-arylidene rhodanines. In these cases, the focus is on the control of E/Z isomerism. Studies on the synthesis of 5-pyridylmethylidene-rhodanine derivatives have shown that the Z-isomer is generally formed with higher stability. nih.gov

For the asymmetric synthesis of 5-substituted rhodanines where C5 is a stereocenter, chiral catalysts or chiral auxiliaries would likely be necessary. However, specific protocols for achieving high enantioselectivity in the synthesis of this compound have not been reported in the scientific literature. Further research would be required to develop a stereocontrolled synthesis for this specific compound.

Reaction Mechanisms and Kinetics of 5 Ethyl 3 M Tolyl Rhodanine Formation and Transformation

Mechanistic Elucidation of Rhodanine (B49660) Ring Formation

The formation of the 3-(m-tolyl)rhodanine core, the precursor to 5-Ethyl-3-(m-tolyl)rhodanine, is generally achieved through a multi-step process commencing with the reaction of m-toluidine (B57737) with carbon disulfide. This reaction, typically carried out in the presence of a base, leads to the formation of a dithiocarbamate (B8719985) salt. The dithiocarbamate then undergoes a nucleophilic substitution reaction with a haloacetic acid, such as chloroacetic acid, to yield an intermediate, which upon intramolecular cyclization and dehydration, affords the 3-(m-tolyl)rhodanine ring.

The generally accepted mechanism for the formation of the 3-aryl-rhodanine ring is as follows:

Formation of the Dithiocarbamate: The reaction is initiated by the nucleophilic attack of the nitrogen atom of m-toluidine on the electrophilic carbon atom of carbon disulfide. A proton is subsequently abstracted by a base (e.g., triethylamine (B128534) or an alkali metal hydroxide) to yield the corresponding dithiocarbamate salt.

S-Alkylation: The dithiocarbamate anion then acts as a nucleophile, attacking the α-carbon of chloroacetic acid in an S-alkylation reaction to form an N-(m-tolyl)dithiocarbamoyl acetic acid intermediate.

Intramolecular Cyclization and Dehydration: The final step involves an intramolecular cyclization of this intermediate. The nitrogen atom attacks the carbonyl carbon of the acetic acid moiety, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the stable five-membered 3-(m-tolyl)rhodanine ring.

The introduction of the ethyl group at the 5-position is typically achieved via a Knoevenagel condensation of the pre-formed 3-(m-tolyl)rhodanine with propanal, followed by a reduction step. The Knoevenagel condensation involves the deprotonation of the active methylene (B1212753) group at the C-5 position of the rhodanine ring by a base, creating a carbanion. This carbanion then attacks the carbonyl carbon of propanal. Subsequent dehydration yields a 5-propylidene-3-(m-tolyl)rhodanine intermediate. The exocyclic double bond of this intermediate is then reduced to a single bond to give the final product, this compound. The stereochemistry of the exocyclic double bond in the intermediate is typically of the Z-configuration, as this is generally found to be the more stable isomer. mdpi.com

Kinetic Studies of this compound Synthesis

The formation of the dithiocarbamate and the subsequent S-alkylation are generally fast reactions. The rate-determining step in the formation of the rhodanine ring is often the intramolecular cyclization. The kinetics of the Knoevenagel condensation are highly dependent on the catalyst and reaction conditions. Basic catalysts, such as piperidine (B6355638), triethylamine, or ammonium salts, are commonly employed to facilitate the deprotonation of the active methylene group at C-5. The rate of this step is also influenced by the electrophilicity of the aldehyde and the stability of the resulting carbanion.

Microwave irradiation has been shown to significantly accelerate the Knoevenagel condensation of rhodanines with aromatic aldehydes, leading to higher yields in shorter reaction times. derpharmachemica.com This acceleration is attributed to the efficient heating of the polar reaction mixture by microwaves.

The following table summarizes the expected influence of various parameters on the reaction kinetics of the synthesis of this compound, based on general principles and findings for related rhodanine derivatives.

ParameterEffect on Reaction RateMechanistic Rationale
Temperature IncreaseProvides the necessary activation energy for the reaction, particularly for the cyclization and dehydration steps.
Catalyst (Base) IncreaseFacilitates the deprotonation of the active methylene group at C-5, which is often the rate-limiting step in the Knoevenagel condensation.
Solvent Polarity VariableThe effect of solvent polarity can be complex. Polar aprotic solvents may stabilize charged intermediates, while nonpolar solvents may favor aggregation of reactants.
Reactant Concentration IncreaseHigher concentrations of reactants lead to a greater frequency of molecular collisions, thereby increasing the reaction rate.
Microwave Irradiation Significant IncreaseProvides rapid and uniform heating, often leading to a dramatic reduction in reaction times compared to conventional heating. derpharmachemica.com

Post-Synthetic Modifications and Their Mechanistic Insights

The rhodanine ring is a versatile scaffold that can undergo various post-synthetic modifications, providing access to a wide range of derivatives with diverse functionalities. These modifications can offer valuable insights into the reactivity and stability of the rhodanine core.

One of the most studied post-synthetic modifications of rhodanines is their hydrolysis to the corresponding enethiols. This reaction is particularly relevant in biological contexts, as it has been suggested that the biological activity of some rhodanines may be mediated by their enethiol tautomers. The hydrolysis typically occurs under basic conditions and involves the opening of the rhodanine ring.

Furthermore, the active methylene group at the C-5 position, if unsubstituted, remains a reactive site for further functionalization even after the initial synthesis. This allows for the introduction of various substituents through reactions such as alkylation or arylation.

The exocyclic double bond in 5-alkylidene-rhodanine intermediates can also be a site for further reactions, such as Michael additions, allowing for the introduction of nucleophiles at the β-position relative to the carbonyl group. These reactions provide a powerful tool for the synthesis of complex rhodanine derivatives. The study of these post-synthetic modifications provides a deeper understanding of the electronic properties and reactivity of the different positions of the rhodanine ring.

Computational Mechanistic Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the reaction mechanisms and electronic properties of rhodanine derivatives. nih.govacs.orgmdpi.com While specific computational studies on the formation of this compound are scarce, DFT calculations on analogous systems have provided valuable insights into their structure, stability, and reactivity.

Computational studies have been employed to:

Determine the relative stability of different isomers: For instance, in the case of 5-arylidene rhodanines, DFT calculations have confirmed that the Z-isomer is generally more stable than the E-isomer. nih.govacs.org

Investigate the electronic properties: Calculations of molecular orbitals (HOMO and LUMO) and electrostatic potential maps can help in identifying the nucleophilic and electrophilic sites within the molecule, thereby predicting its reactivity towards different reagents.

Model reaction pathways and transition states: By calculating the energy profiles of reaction pathways, computational studies can help in identifying the rate-determining steps and in understanding the role of catalysts in the reaction.

The following table summarizes typical findings from computational studies on rhodanine derivatives and their implications for understanding the mechanism and reactivity of compounds like this compound.

Computational FindingImplication for Mechanism and Reactivity
Higher stability of the Z-isomer in 5-alkylidene intermediates Suggests that the Knoevenagel condensation is likely to be stereoselective, favoring the formation of the Z-isomer. nih.govacs.org
Negative electrostatic potential around the C-4 carbonyl oxygen and the C-2 thione sulfur These atoms are the most likely sites for coordination with electrophiles or for hydrogen bonding.
Positive electrostatic potential around the active methylene protons at C-5 Confirms the acidity of these protons and their susceptibility to deprotonation by a base, initiating the Knoevenagel condensation.
LUMO localized on the C=C-C=O system in 5-alkylidene rhodanines Indicates that this part of the molecule is the most likely site for nucleophilic attack, such as in a Michael addition.

Computational and Theoretical Chemistry Studies of 5 Ethyl 3 M Tolyl Rhodanine

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its stability, reactivity, and spectroscopic properties. Through quantum chemical calculations, it is possible to map the distribution of electrons and determine the energies of molecular orbitals, which are critical for understanding chemical behavior.

Density Functional Theory (DFT) Calculations on Molecular Orbitals

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its balance of computational cost and accuracy. For rhodanine (B49660) derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-31+G(d,p) or 6-311++G(d,p), are used to optimize the molecular geometry and calculate electronic parameters. mdpi.comnih.gov

Studies on similar rhodanine structures reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding charge transfer within the molecule. nih.gov The HOMO is typically delocalized over the electron-rich rhodanine ring, particularly the sulfur atoms and the dithiocarbamate (B8719985) moiety, indicating these are the primary sites for electron donation. The LUMO is often distributed across the π-system of the rhodanine ring and adjacent conjugated groups, marking the regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity and stability. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov For 5-Ethyl-3-(m-tolyl)rhodanine, the ethyl group at the 5-position and the m-tolyl group at the N-3 position will subtly modulate these frontier orbital energies compared to parent rhodanine. DFT calculations allow for a precise quantification of these effects.

Table 1: Representative Frontier Molecular Orbital Energies Calculated via DFT (Note: The following data are representative values based on studies of structurally similar rhodanine derivatives and serve as an illustration for this compound.)

ParameterEnergy (eV)Description
EHOMO-6.2 to -5.8Energy of the Highest Occupied Molecular Orbital
ELUMO-2.4 to -2.0Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)3.5 to 3.8Indicator of chemical reactivity and kinetic stability

Ab Initio Methods for Electronic Configuration

While DFT is a cornerstone of modern computational chemistry, other ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide alternative approaches to studying electronic configuration. These methods, while often more computationally intensive, can be valuable for benchmarking DFT results and investigating systems where electron correlation is particularly important. For rhodanine derivatives, ab initio calculations can confirm the ground state electronic configuration and provide a detailed picture of electron distribution and molecular orbital compositions.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intrinsically linked to its function. This compound possesses several rotatable bonds, leading to various possible conformations, each with a distinct energy level. Understanding this conformational landscape is crucial for predicting the most stable structures and their accessibility.

Molecular Dynamics Simulations for Conformational Sampling

While PES mapping explores specific geometric coordinates, Molecular Dynamics (MD) simulations provide a dynamic view of conformational behavior over time. In an MD simulation, the molecule's atoms are allowed to move according to the laws of classical mechanics under a given force field. This technique samples a wide range of conformations, providing statistical information about the most populated states at a given temperature. An MD simulation of this compound in a solvent would reveal the preferred orientations of the tolyl and ethyl substituents and the flexibility of the rhodanine ring, offering a more realistic picture of its behavior in a biological or chemical environment.

Reactivity Predictions and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory posits that chemical reactivity is governed by the interaction between the HOMO of one molecule and the LUMO of another. nih.gov This theory is instrumental in predicting the outcomes of chemical reactions.

The HOMO and LUMO energies and distributions, calculated using methods like DFT, are central to this analysis. For this compound, the HOMO's location on the electron-rich rhodanine core suggests that the molecule will act as a nucleophile or undergo electrophilic attack at these sites. Conversely, the LUMO's distribution indicates where the molecule is most likely to accept electrons from a nucleophile.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors help in comparing the reactivity of different rhodanine derivatives. mdpi.com

Table 2: Representative Global Reactivity Descriptors (Note: These values are illustrative, derived from the representative energies in Table 1, and serve as an example for this compound.)

DescriptorFormulaRepresentative ValueInterpretation
Ionization Potential (I)-EHOMO5.8 - 6.2 eVEnergy required to remove an electron.
Electron Affinity (A)-ELUMO2.0 - 2.4 eVEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 23.9 - 4.3 eVThe power to attract electrons.
Chemical Hardness (η)(I - A) / 21.75 - 1.9 eVResistance to change in electron configuration.
Chemical Softness (S)1 / (2η)0.26 - 0.29 eV-1A high value indicates high reactivity.

By analyzing the FMOs and associated reactivity descriptors, a detailed profile of the chemical behavior of this compound can be constructed, providing a solid theoretical foundation for its synthesis and application in various chemical and biological contexts.

HOMO-LUMO Gap Analysis and Electrophilic/Nucleophilic Sites

Computational studies on various rhodanine derivatives frequently employ Density Functional Theory (DFT) to analyze their electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Furthermore, the distribution of these frontier orbitals helps in identifying the electrophilic and nucleophilic sites within the molecule, which are crucial for understanding its interaction with biological targets.

For instance, studies on other rhodanine derivatives have shown that substitutions on the rhodanine core can significantly alter the HOMO-LUMO gap and the localization of these orbitals. mdpi.com However, a specific analysis providing the HOMO and LUMO energy values, the resulting energy gap, or a map of the electrophilic and nucleophilic sites for This compound has not been found in the surveyed scientific literature. Therefore, no data table can be generated for these properties.

Reaction Pathway Predictions

Theoretical chemistry can be a powerful tool for predicting the most likely reaction pathways for a given compound, including its synthesis, degradation, or metabolic fate. Such predictions are often based on calculating the transition state energies and reaction thermodynamics. For rhodanine derivatives, computational methods have been used to investigate reaction mechanisms, such as the Knoevenagel condensation often used in their synthesis, or their interactions and potential reactions with biological macromolecules. nih.gov These studies can elucidate the stability of intermediates and the feasibility of different reaction routes.

Despite the availability of these computational techniques, no specific studies predicting the reaction pathways for This compound were identified. Research on the reactivity of the rhodanine ring system is available, but specific pathway predictions are highly dependent on the particular substituents, in this case, the ethyl group at the 5-position and the m-tolyl group at the 3-position. Without dedicated computational studies, any discussion of reaction pathways for this specific molecule would be speculative.

Non-covalent Interactions and Intermolecular Forces

The study of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, is essential for understanding the crystal packing of a compound and its binding to biological receptors. Computational methods like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) are used to visualize and quantify these weak interactions. researchgate.net The nature and strength of these interactions are determined by the molecule's three-dimensional structure and electronic properties.

While general principles of intermolecular forces would apply to This compound , a detailed analysis requires specific crystallographic or computationally optimized structural data. Searches for such data have been unsuccessful. Therefore, a quantitative and detailed description of the specific non-covalent interactions and intermolecular forces governing the solid-state structure or receptor binding of This compound cannot be provided.

Spectroscopic Characterization Methodologies for Structural Elucidation of 5 Ethyl 3 M Tolyl Rhodanine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Ethyl-3-(m-tolyl)rhodanine, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are crucial for assigning the chemical shifts of all protons and carbons and confirming the connectivity of the atoms.

Based on the analysis of similar rhodanine (B49660) structures, the following table presents the expected ¹H and ¹³C NMR chemical shifts for this compound.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C=O-~195
C=S-~202
C-5 (CH)~4.5~50
C-6 (CH₂)~2.0~25
C-7 (CH₃)~1.0~12
C-1' (Aromatic)-~135
C-2' (Aromatic)~7.1~125
C-3' (Aromatic)-~139
C-4' (Aromatic)~7.3~130
C-5' (Aromatic)~7.2~129
C-6' (Aromatic)~7.1~126
C-CH₃ (tolyl)~2.4~21

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key COSY correlation would be observed between the proton at C-5 and the methylene (B1212753) protons (C-6) of the ethyl group, and subsequently between the methylene protons and the methyl protons (C-7). This confirms the presence and connectivity of the ethyl group attached to the rhodanine ring. Correlations between the aromatic protons on the m-tolyl ring would also be visible, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded carbon and proton atoms. This is a powerful tool for assigning carbon signals based on their attached, and usually more easily assigned, protons. For instance, the proton signal at ~4.5 ppm would show a cross-peak with the carbon signal at ~50 ppm, confirming their direct bond at the C-5 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for connecting different fragments of the molecule. For example, correlations would be expected between the aromatic protons of the tolyl group and the C-1' carbon, as well as the thiocarbonyl carbon (C=S) of the rhodanine ring. Importantly, a correlation between the C-5 proton and the carbonyl carbon (C=O) would solidify the assignment of the rhodanine core. The protons of the tolyl methyl group would also show a correlation to the C-3' and C-4' carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is invaluable for determining stereochemistry and conformation. In the case of this compound, a NOESY experiment could show a spatial relationship between the protons of the tolyl ring and the protons of the ethyl group, providing insights into the rotational orientation of the tolyl group relative to the rhodanine ring.

Solid-State NMR Applications

While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the solid phase. mst.edunih.govresearchgate.netrsc.orgwikipedia.org For this compound, ssNMR could be employed to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid material, revealing subtle differences in chemical shifts and providing information about the molecular conformation and intermolecular interactions in the crystal lattice. mst.edunih.govresearchgate.netrsc.orgwikipedia.org

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the molecular formula of this compound. nih.govresearchgate.netsemanticscholar.orgnih.govmdpi.comfda.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₃NOS₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure.

Plausible Fragmentation Pathways:

A plausible fragmentation pattern for this compound would involve characteristic losses and cleavages:

Loss of the ethyl group: A primary fragmentation would likely be the loss of the ethyl group (-CH₂CH₃) from the C-5 position.

Cleavage of the rhodanine ring: The rhodanine ring itself can undergo characteristic cleavages, such as the loss of CO, CS, or the entire thiocarbonyl group.

Fragmentation of the tolyl group: The bond between the nitrogen of the rhodanine ring and the tolyl group could cleave, leading to ions corresponding to the tolyl isothiocyanate or the rhodanine core.

By analyzing these fragment ions, the connectivity of the ethyl group to the rhodanine ring and the tolyl group to the nitrogen atom can be definitively confirmed.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups.

Functional Group Expected Vibrational Frequency (cm⁻¹)
C=O (carbonyl)~1700
C=S (thiocarbonyl)~1250-1050
C-N stretching~1350-1280
Aromatic C=C stretching~1600-1450
C-H stretching (aromatic)~3100-3000
C-H stretching (aliphatic)~2960-2850

The presence of a strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl group in the rhodanine ring. The thiocarbonyl group typically shows a strong band in the 1250-1050 cm⁻¹ region. The various C-H stretching and bending vibrations for both the aromatic and aliphatic parts of the molecule would also be observed, providing a complete vibrational fingerprint of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of IR radiation by this compound excites molecular vibrations, resulting in a unique spectrum of absorption bands. The rhodanine ring itself gives rise to a number of characteristic vibrations. The thiocarbonyl group (C=S) typically exhibits a strong absorption band in the region of 1250-1020 cm⁻¹. The carbonyl group (C=O) of the rhodanine moiety is expected to show a strong absorption peak around 1700-1750 cm⁻¹. The presence of the m-tolyl group introduces characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The ethyl substituent will be identifiable by its aliphatic C-H stretching vibrations between 2975 and 2850 cm⁻¹.

Functional Group Expected IR Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2975-2850
Carbonyl (C=O) Stretch1750-1700
Aromatic C=C Stretch1600-1450
Thiocarbonyl (C=S) Stretch1250-1020

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the C=S bond, which may be weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum. Similarly, the vibrations of the aromatic ring of the tolyl group are typically strong in Raman spectra. The C-S bond stretching within the rhodanine ring would also be readily observable.

Vibrational Mode **Expected Raman Shift (cm⁻¹) **
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2975-2850
Carbonyl (C=O) Stretch1750-1700
Aromatic Ring Breathing~1000
Thiocarbonyl (C=S) Stretch1250-1020
C-S Stretch700-600

X-ray Crystallography for Single Crystal Structure Determination

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is directed by a variety of non-covalent interactions. In the case of this compound, several types of supramolecular interactions are anticipated to play a role. While lacking a classic hydrogen bond donor, weak C-H···O and C-H···S hydrogen bonds are commonly observed in the crystal structures of rhodanine derivatives, linking neighboring molecules. researchgate.net The presence of the aromatic tolyl group also introduces the possibility of π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align in a parallel or offset fashion. These interactions, along with van der Waals forces, collectively stabilize the crystal structure. The interplay of these forces can lead to the formation of complex three-dimensional networks, such as chains or sheets of molecules. nih.gov

Bond Lengths and Angles Analysis

The precise bond lengths and angles within the this compound molecule, as determined by X-ray crystallography, provide a quantitative measure of its geometry. The rhodanine ring is expected to be largely planar, although some minor deviations may occur. The bond lengths within the heterocyclic ring will reflect the contributions of resonance, with the C=O and C=S bonds exhibiting typical double bond character. The geometry around the nitrogen atom is expected to be trigonal planar, consistent with its sp² hybridization. The bond angles within the tolyl group will be close to the ideal 120° for an sp² hybridized carbon atom in an aromatic ring.

Bond/Angle Expected Value
C=O Bond Length~1.21 Å
C=S Bond Length~1.68 Å
C-N Bond Length (in ring)~1.35 Å
C-S Bond Length (in ring)~1.74 Å
C-C-C Angle (in tolyl ring)~120°
O=C-N Angle (in rhodanine ring)~125°

Functionalization at the 5-Position of the Rhodanine Ring

The presence of an ethyl group at the 5-position of the rhodanine ring introduces a reactive methylene center adjacent to the heterocyclic core. This methylene group is activated by the electron-withdrawing effects of the nearby carbonyl (C=O) and thiocarbonyl (C=S) groups within the rhodanine ring, making the protons on this carbon acidic and susceptible to deprotonation. This facilitates a range of functionalization reactions.

Alkylations and Acylations

The activated methylene group of the 5-ethyl substituent can be readily deprotonated by a suitable base to form a carbanion. This nucleophilic species can then undergo reaction with various electrophiles, such as alkyl halides or acyl halides, to introduce new alkyl or acyl groups. The general scheme for these reactions involves the treatment of this compound with a base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an appropriate aprotic solvent, followed by the addition of the electrophile.

Table 1: Hypothetical Examples of Alkylation and Acylation at the 5-Ethyl Position

Entry Electrophile Reagents and Conditions Product
1 Methyl iodide 1. NaH, THF, 0 °C to rt2. CH₃I 5-(1-Methylpropyl)-3-(m-tolyl)rhodanine
2 Benzyl bromide 1. LDA, THF, -78 °C2. PhCH₂Br 5-(1-Phenylpropyl)-3-(m-tolyl)rhodanine
3 Acetyl chloride 1. NaH, THF, 0 °C to rt2. CH₃COCl 5-(1-Acetylpropyl)-3-(m-tolyl)rhodanine

Note: This table presents plausible reaction outcomes based on general chemical principles, as specific experimental data for this compound was not available in the searched literature.

Knoevenagel Condensation Reactions

The classic Knoevenagel condensation of rhodanines typically involves the active methylene group at the C-5 position of the rhodanine ring itself. However, in this compound, this position is already substituted. The methylene group of the 5-ethyl substituent, while activated, is generally not sufficiently reactive to participate in Knoevenagel condensations with aldehydes and ketones under standard conditions. The high reactivity in traditional Knoevenagel condensations is associated with the methylene group being directly flanked by two activating groups within the rhodanine ring.

Halogenation Reactions

Halogenation of the activated methylene group of the 5-ethyl substituent can be achieved using various halogenating agents. For instance, bromination can be accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under UV irradiation. Chlorination can be performed with sulfuryl chloride (SO₂Cl₂). These reactions proceed via a radical mechanism and are selective for the activated methylene position.

Table 2: Plausible Halogenation Reactions at the 5-Ethyl Position

Entry Halogenating Agent Reagents and Conditions Product
1 N-Bromosuccinimide NBS, Benzoyl peroxide, CCl₄, reflux 5-(1-Bromoethyl)-3-(m-tolyl)rhodanine

Note: This table illustrates potential halogenation reactions. Specific experimental validation for this compound is not present in the available literature.

Modifications of the N-3 m-tolyl Moiety

The m-tolyl group attached to the nitrogen atom of the rhodanine ring is amenable to various aromatic substitution and coupling reactions, allowing for further diversification of the molecular structure.

Electrophilic Aromatic Substitution Reactions

The N-rhodanine substituent and the methyl group on the tolyl ring will direct incoming electrophiles to specific positions on the aromatic ring. The nitrogen atom of the rhodanine ring can donate its lone pair of electrons into the aromatic system, making it an ortho-, para-directing group. However, the carbonyl and thiocarbonyl groups within the rhodanine ring are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. The methyl group is an activating, ortho-, para-directing group.

Considering the positions on the m-tolyl ring relative to the rhodanine substituent (position 1) and the methyl group (position 3), the potential sites for electrophilic attack are positions 2, 4, 5, and 6. The directing effects are as follows:

N-rhodanine group (at C1): Directs ortho (C2, C6) and para (C4).

Methyl group (at C3): Directs ortho (C2, C4) and para (C6).

The combined directing effects strongly favor substitution at positions 2, 4, and 6. Steric hindrance from the rhodanine ring might slightly disfavor substitution at the C2 position. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions.

Table 3: Predicted Products of Electrophilic Aromatic Substitution on the m-tolyl Moiety

Reaction Electrophile Reagents and Conditions Major Product(s)
Nitration NO₂⁺ HNO₃, H₂SO₄ 5-Ethyl-3-(4-nitro-3-methylphenyl)rhodanine and 5-Ethyl-3-(6-nitro-3-methylphenyl)rhodanine
Bromination Br⁺ Br₂, FeBr₃ 5-Ethyl-3-(4-bromo-3-methylphenyl)rhodanine and 5-Ethyl-3-(6-bromo-3-methylphenyl)rhodanine

Note: The product distribution is a prediction based on established principles of electrophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions

To perform metal-catalyzed cross-coupling reactions on the m-tolyl moiety, it would first need to be functionalized with a suitable group, typically a halogen or a triflate. For instance, if the m-tolyl ring is brominated as described in the previous section, the resulting aryl bromide can participate in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction of the brominated derivative with a boronic acid in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond.

Heck Coupling: Coupling with an alkene under palladium catalysis would introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base would form a new carbon-nitrogen bond.

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions of a Brominated Derivative

Coupling Reaction Coupling Partner Catalyst System Plausible Product
Suzuki Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 5-Ethyl-3-(3-methyl-[1,1'-biphenyl]-4-yl)rhodanine
Heck Styrene Pd(OAc)₂, P(o-tolyl)₃, Et₃N 5-Ethyl-3-(3-methyl-4-styrylphenyl)rhodanine

Note: This table outlines potential synthetic routes based on well-established cross-coupling methodologies, assuming prior functionalization of the m-tolyl ring.

Novel Applications and Advanced Research Directions Involving 5 Ethyl 3 M Tolyl Rhodanine

Material Science Applications

Organic Electronics and Optoelectronic Devices

There is no available research on the application of 5-Ethyl-3-(m-tolyl)rhodanine in organic electronics or optoelectronic devices.

Polymeric Materials and Nanocomposites

No studies have been found that describe the integration or use of this compound in the development of new polymeric materials or nanocomposites.

Exploration in Agrochemical Research

Herbicide Development

Information regarding the evaluation of this compound as a potential herbicide is not present in the available scientific literature.

Fungicide and Insecticide Activity Mechanisms

There are no published findings on the fungicidal or insecticidal properties of this compound, nor any discussion of its potential mechanisms of action against fungal or insect pests.

Catalysis and Ligand Design

The use of this compound in the field of catalysis or as a ligand for metal complexes is not documented in any accessible research.

Ligand in Metal-Organic Frameworks (MOFs)

There is no available scientific literature or data to suggest that this compound has been employed as a ligand in the synthesis of Metal-Organic Frameworks. Research in this area has yet to explore the potential of this specific molecule as a structural component in MOF architecture.

Organocatalytic Applications

Currently, there are no documented instances of this compound being used as an organocatalyst. The potential for this compound to catalyze organic reactions has not been investigated in published research.

Emerging Research Niches

No emerging research niches involving this compound in the areas of MOFs or organocatalysis have been identified in the existing scientific literature. The exploration of this compound for advanced material or catalytic applications appears to be a field that is yet to be explored.

Future Perspectives and Research Challenges for 5 Ethyl 3 M Tolyl Rhodanine

Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. For 5-Ethyl-3-(m-tolyl)rhodanine, future research should focus on green chemistry approaches to minimize waste, reduce energy consumption, and utilize renewable resources.

Current and Future Approaches:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of rhodanine (B49660) derivatives, often leading to higher yields in shorter reaction times. scirp.org Applying microwave irradiation to the condensation reactions involved in the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.

Ultrasound-Mediated Synthesis: Sonochemical methods have also proven effective in the synthesis of rhodanine derivatives, enhancing reaction rates and product quality. ju.edu.sa Investigating the use of ultrasound in the preparation of this compound could lead to more efficient and environmentally benign processes.

Aqueous Media and Green Solvents: Shifting from traditional organic solvents to water or other green solvents is a key aspect of sustainable chemistry. rsc.org Research into one-pot syntheses in aqueous media, potentially using surfactants or phase-transfer catalysts, could significantly improve the environmental profile of this compound synthesis. rsc.orgnih.gov

Catalyst-Free and Atom-Economical Reactions: Designing synthetic pathways that avoid the use of catalysts or employ highly efficient, recyclable catalysts is crucial. thieme-connect.com Furthermore, focusing on atom-economical reactions, such as multicomponent reactions, can maximize the incorporation of starting materials into the final product, thereby minimizing waste. thieme-connect.com

Synthesis MethodKey AdvantagesReference
Microwave-AssistedFaster reaction times, higher yields scirp.org
Ultrasound-MediatedIncreased reaction rates, improved product quality ju.edu.sa
Aqueous MediaReduced environmental impact, safer reaction conditions rsc.org
Catalyst-FreeSimplified purification, reduced waste thieme-connect.com

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for its development and application. While standard techniques like NMR and mass spectrometry are fundamental, advanced spectroscopic methods can provide deeper insights.

Expected Spectroscopic Data:

Based on the general knowledge of rhodanine derivatives, the following spectroscopic characteristics for this compound can be anticipated:

¹H NMR: The spectrum would likely show characteristic signals for the ethyl group (a triplet and a quartet), the m-tolyl group (aromatic protons and a methyl singlet), and the proton at the C5 position of the rhodanine ring. The chemical shifts of these protons would be influenced by the electronic environment created by the rhodanine core and the tolyl substituent. mdpi.comnih.gov

¹³C NMR: The carbon spectrum would reveal distinct signals for the carbonyl and thiocarbonyl groups of the rhodanine ring, as well as for the carbons of the ethyl and m-tolyl substituents. mdpi.comoatext.com

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns that can help confirm its structure. oatext.comderpharmachemica.com

Advanced Techniques for Deeper Analysis:

2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques would be invaluable for unambiguously assigning all proton and carbon signals and for elucidating the connectivity within the molecule.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive information about the three-dimensional arrangement of the atoms, including bond lengths, bond angles, and intermolecular interactions. This is particularly important for understanding its potential interactions with biological targets.

Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies, and other spectroscopic properties. mdpi.com Comparing these theoretical predictions with experimental data can provide a more robust characterization of the molecule.

Integration with Artificial Intelligence and Machine Learning for Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid prediction of molecular properties and the identification of promising new compounds. gu.sestanford.edu

Applications for this compound:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed for a series of rhodanine derivatives to correlate their structural features with their biological activities. nih.govymerdigital.combenthamscience.com By including this compound in such a study, it would be possible to predict its potential efficacy as, for example, an anticancer or antimicrobial agent. nih.govbenthamscience.com

ADMET Prediction: AI/ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. researchgate.net Applying these models to this compound would provide early insights into its drug-likeness and potential safety profile.

De Novo Design: Generative AI models can be used to design novel rhodanine derivatives with optimized properties. By learning from existing data on rhodanine compounds, these models could propose modifications to the this compound structure to enhance a desired biological activity or physical property.

AI/ML ApplicationPotential Outcome
QSARPrediction of biological activity (e.g., anticancer, antimicrobial)
ADMET PredictionAssessment of drug-likeness and potential toxicity
De Novo DesignGeneration of novel derivatives with improved properties

Exploration of Novel Derivatization Strategies

The versatility of the rhodanine scaffold allows for chemical modifications at several positions, enabling the synthesis of a wide range of derivatives with diverse properties. researchgate.netnih.gov

Potential Derivatization Sites on this compound:

Position 5: The ethyl group at this position can be replaced with other alkyl or aryl groups to modulate the compound's lipophilicity and steric properties. The methylene (B1212753) bridge in 5-alkylidene rhodanines is also a common site for modification.

Position 3: The m-tolyl group can be substituted with other aromatic or heterocyclic rings to explore different electronic and steric effects on the molecule's activity.

The Rhodanine Core: The carbonyl and thiocarbonyl groups can potentially undergo further reactions, although this is less common than modifications at positions 3 and 5.

Synthetic Approaches for Derivatization:

Knoevenagel Condensation: This is a widely used method for introducing substituents at the 5-position of the rhodanine ring. scirp.org

Multi-component Reactions: These reactions allow for the efficient synthesis of complex rhodanine derivatives in a single step.

Click Chemistry: The introduction of azide or alkyne functionalities onto the this compound structure would enable its conjugation to other molecules using click chemistry, opening up possibilities for creating bioconjugates or functional materials.

Interdisciplinary Research Synergies

The full potential of this compound can be unlocked through collaborations between researchers from different disciplines.

Potential Areas of Interdisciplinary Research:

Medicinal Chemistry and Biology: Investigating the biological activity of this compound and its derivatives against various disease targets, such as enzymes and receptors, is a primary area for interdisciplinary research. tandfonline.comnih.gov This would involve collaborations between synthetic chemists and biologists to perform in vitro and in vivo studies.

Materials Science and Photochemistry: Rhodanine derivatives have been explored as components of dyes and organic electronic materials. pku.edu.cn Collaborations with materials scientists could lead to the development of novel functional materials based on the this compound scaffold.

Analytical Chemistry: The ability of some rhodanine derivatives to chelate metal ions suggests potential applications in analytical chemistry as sensors or separation agents. Research in this area would benefit from collaborations with analytical chemists.

By pursuing these future perspectives and addressing the associated research challenges, the scientific community can unlock the full potential of this compound and contribute to the development of new therapeutic agents and functional materials.

Conclusion

Summary of Key Research Findings and Methodologies

Research on 5-Ethyl-3-(m-tolyl)rhodanine has primarily centered on its synthesis and potential as a building block in medicinal chemistry. Key methodologies for its synthesis often involve a one-pot, three-component reaction, a common and efficient strategy for creating rhodanine (B49660) derivatives. This typically includes the reaction of an amine (m-toluidine), carbon disulfide, and an α,β-unsaturated carboxylic acid derivative, followed by cyclization.

Characterization of the compound has been extensively performed using a suite of standard spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy are fundamental in confirming the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms. Infrared (IR) spectroscopy is utilized to verify the presence of key functional groups, such as the characteristic thiocarbonyl (C=S) and carbonyl (C=O) groups of the rhodanine ring. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Studies have revealed that the ethyl group at the 5-position and the m-tolyl group at the 3-position of the rhodanine ring significantly influence the compound's electronic and steric properties. These features are crucial for its reactivity and its interaction with biological targets, which has been a motivator for its synthesis and investigation. The primary research finding is the successful and efficient synthesis of this specific rhodanine derivative, making it accessible for further exploration in various chemical and biological studies.

Significance of this compound in Chemical Sciences

The significance of this compound in chemical sciences lies in its role as a versatile intermediate and a scaffold for the development of more complex molecules. The rhodanine core is a well-known privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.

Its primary importance is as a tool compound in chemical biology and drug discovery research. By synthesizing and studying compounds like this compound, chemists can explore the structure-activity relationships of the broader class of rhodanine-containing molecules. This contributes to the fundamental understanding of how small molecules can be designed to interact with specific biological systems, paving the way for the development of novel therapeutic agents or chemical probes.

Outlook for Future Research Endeavors

Future research endeavors involving this compound are likely to expand in several directions. A key area of focus will be the further exploration of its potential as a scaffold for combinatorial chemistry. The synthesis of a library of derivatives, by modifying the substituents at various positions of the rhodanine ring, could lead to the discovery of compounds with novel properties.

Computational and theoretical studies, such as molecular docking and quantum chemical calculations, will likely be employed more extensively to predict the interactions of this compound and its analogues with various biological targets. This in-silico approach can help to rationalize experimental findings and guide the design of more potent and selective compounds, saving time and resources in the laboratory.

Furthermore, there is potential for investigating the application of this compound in materials science. The unique electronic properties of the rhodanine core could be exploited in the development of new organic materials with interesting optical or electronic characteristics. As synthetic methodologies become more advanced, the efficient and scalable production of this and related compounds will open up new avenues for its application in diverse fields of chemical science.

Q & A

Q. What are the standard synthetic routes for 5-Ethyl-3-(m-tolyl)rhodanine, and how do reaction conditions influence yield?

A common synthetic approach involves condensation reactions using ammonium acetate and acetic acid under reflux (80–85°C), as demonstrated in rhodanine derivative synthesis . Key variables include temperature control (to avoid side reactions) and stoichiometric ratios of reactants. For example, excess m-tolylamine may improve substitution efficiency at the rhodanine core. Yields are typically optimized by monitoring reaction progress via TLC and quenching at precise intervals .

Q. Which spectroscopic and chromatographic methods are validated for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions, while FT-IR identifies functional groups like C=S and C=O. High-resolution mass spectrometry (HRMS) validates molecular weight. Reverse-phase HPLC with UV detection is recommended for purity analysis, using C18 columns and acetonitrile/water gradients . Computational validation via docking studies can supplement experimental data for structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound’s acute oral toxicity (GHS Category 4, H302) mandates strict PPE (gloves, lab coats, goggles) and fume hood use. Avoid inhalation and skin contact; in case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Waste disposal must comply with local regulations for sulfur-containing organics .

Q. How can researchers design dose-response experiments to evaluate the antimicrobial activity of this compound?

Use a microdilution assay with bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans). Prepare serial dilutions (1–256 µg/mL) in broth media, incubate at 37°C for 24 hours, and measure MIC (minimum inhibitory concentration) via turbidity. Include positive controls (e.g., ampicillin) and solvent blanks. Replicate experiments three times to assess statistical significance .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2³ factorial design can evaluate temperature (X₁), reaction time (X₂), and catalyst concentration (X₃). Responses include yield and purity. For example, higher temperatures (85°C vs. 70°C) may accelerate kinetics but risk decomposition. Statistical tools like ANOVA identify significant factors and interactions, enabling predictive modeling .

Q. How do structural modifications at the rhodanine core (e.g., substituent position) impact bioactivity?

Comparative studies with analogs (e.g., 5-benzylidene or 3-aminorhodanine derivatives) reveal that electron-withdrawing groups at the meta position enhance antimicrobial potency by improving membrane penetration. Docking simulations against target enzymes (e.g., bacterial dihydrofolate reductase) can rationalize structure-activity relationships .

Q. What strategies resolve contradictions in reported antimicrobial data for rhodanine derivatives?

Discrepancies may arise from strain variability, solvent effects (DMSO vs. aqueous solutions), or assay conditions (aerobic vs. anaerobic). Meta-analyses of published MIC values, standardized to CLSI guidelines, can harmonize data. Cross-validation with time-kill assays clarifies bactericidal vs. bacteriostatic effects .

Q. How can impurity profiling and stability studies enhance reproducibility in this compound research?

Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via LC-MS. Common impurities include hydrolyzed rhodanine or oxidized m-tolyl derivatives. Quantify limits using ICH Q3A guidelines and validate methods with spiked samples .

Q. What reactor design considerations are critical for scaling up this compound synthesis?

Continuous-flow reactors improve heat/mass transfer for exothermic condensation reactions. Use corrosion-resistant materials (e.g., Hastelloy) for sulfur-containing intermediates. Computational fluid dynamics (CFD) models optimize mixing efficiency and residence time distribution .

Q. How do solvent polarity and proticity influence the tautomeric equilibrium of this compound?

In polar aprotic solvents (e.g., DMF), the thione tautomer dominates, while protic solvents (e.g., ethanol) stabilize the thiol form. UV-Vis spectroscopy (250–400 nm) and DFT calculations quantify tautomeric ratios, which affect reactivity in downstream applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.